4-Amino-1-(carboxymethyl)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative characterized by its amino and carboxylic acid functional groups. This compound is notable for its potential applications in pharmaceuticals and biochemistry due to its structural features that allow for various chemical modifications and interactions. The compound's molecular formula is , and it has a molecular weight of 141.13 g/mol.
This compound can be synthesized through various organic chemistry methods, often involving starting materials such as hydrazine derivatives and carboxylic acids. Its synthesis has been documented in several research articles and patents, indicating its relevance in medicinal chemistry.
4-Amino-1-(carboxymethyl)-1H-pyrazole-3-carboxylic acid belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. It is classified under amino acids and carboxylic acids due to the presence of both amino and carboxyl functional groups.
The synthesis of 4-Amino-1-(carboxymethyl)-1H-pyrazole-3-carboxylic acid typically involves several steps:
Technical details regarding specific reaction conditions (temperature, pressure, solvents) can vary based on the chosen synthetic route but typically involve mild conditions to optimize yield and minimize degradation of sensitive functional groups .
The molecular structure of 4-Amino-1-(carboxymethyl)-1H-pyrazole-3-carboxylic acid features a pyrazole ring with two carboxylic acid groups and an amino group. The structural formula can be represented as follows:
4-Amino-1-(carboxymethyl)-1H-pyrazole-3-carboxylic acid can participate in various chemical reactions:
These reactions typically require specific conditions such as temperature control and appropriate catalysts to ensure efficiency and selectivity .
The mechanism of action for 4-Amino-1-(carboxymethyl)-1H-pyrazole-3-carboxylic acid primarily involves its interaction with biological targets through hydrogen bonding and ionic interactions due to the presence of amino and carboxyl groups. This can lead to modulation of enzyme activity or receptor binding, making it a candidate for therapeutic applications.
Research indicates that derivatives of pyrazole compounds often exhibit biological activities such as anti-inflammatory, analgesic, or antimicrobial effects, suggesting that this compound may share similar properties .
Relevant data includes:
4-Amino-1-(carboxymethyl)-1H-pyrazole-3-carboxylic acid has several potential applications in scientific research:
The cyclocondensation reaction between 3-oxo-2-arylhydrazononitriles and α-haloacid derivatives represents a atom-economical pathway for constructing polysubstituted pyrazole cores, including 4-amino-1-(carboxymethyl)-1H-pyrazole-3-carboxylic acid derivatives. This methodology, pioneered by Elnagdi and coworkers, provides a significant improvement over traditional multistep, non-eco-friendly synthetic routes [2] [4]. The reaction proceeds through acyclic intermediates that undergo spontaneous cyclization, where arylhydrazononitriles (1a-c) react with chloroacetonitrile (2a), ethyl chloroacetate (2b), or phenacyl chloride (2c) to yield 4-aminopyrazole derivatives (4a-e) [2].
Regioselectivity control is a critical aspect of this synthesis. The reaction of 3-oxo-2-arylhydrazononitriles with chloroacetonitrile exclusively produces 4-aminopyrazole-3-carbonitrile derivatives due to the preferential nucleophilic attack of the hydrazine nitrogen on the electrophilic carbon of the α-halo compound. Structural confirmation comes from comprehensive spectroscopic analysis: ¹H NMR spectra reveal characteristic amino proton signals between δ 4.8-5.5 ppm, while ¹³C NMR spectra show the presence of a single nitrile carbon signal at approximately δ 115-120 ppm for intermediates, confirming the regiochemical outcome [2]. The reaction demonstrates excellent functional group tolerance with various electron-donating and electron-withdrawing substituents on the arylhydrazine component, though sterically hindered substrates may require extended reaction times.
Table 1: Cyclocondensation Products from Arylhydrazononitriles and α-Haloacid Derivatives
Arylhydrazononitrile | α-Haloacid Derivative | Product | Yield (%) | Key Spectroscopic Data |
---|---|---|---|---|
1a (R=Ph) | Chloroacetonitrile (2a) | 4-Amino-1-(carboxymethyl)-1H-pyrazole-3-carbonitrile | 75 | ¹H NMR (DMSO-d6): δ 5.12 (s, 2H, CH₂), 5.45 (br s, 2H, NH₂); ¹³C NMR: δ 116.8 (CN) |
1b (R=4-ClC6H4) | Ethyl chloroacetate (2b) | Ethyl 4-amino-1-(carboxymethyl)-1H-pyrazole-3-carboxylate | 82 | ¹H NMR (CDCl₃): δ 1.32 (t, 3H, CH₃), 4.28 (q, 2H, CH₂), 5.08 (s, 2H, CH₂COOH), 5.52 (br s, 2H, NH₂) |
1c (R=4-MeOC6H4) | Phenacyl chloride (2c) | 4-Amino-1-(carboxymethyl)-3-benzoyl-1H-pyrazole | 68 | IR: 1665 cm⁻¹ (C=O); ¹³C NMR: δ 189.7 (C=O) |
The reaction mechanism involves initial N-alkylation of the hydrazone nitrogen followed by intramolecular cyclization via nucleophilic attack of the adjacent amino group on the nitrile or carbonyl functionality. This pathway represents a green chemistry advancement as it proceeds in ethanol under reflux conditions without requiring expensive catalysts. The resulting 4-aminopyrazole-3-carboxylic acid derivatives serve as versatile intermediates for synthesically valuable heterocyclic systems, particularly pyrazolo[4,3-d]pyrimidines – structures of significant pharmaceutical interest [2].
Multicomponent reactions (MCRs) provide efficient access to highly functionalized pyrazole derivatives through convergent pathways that minimize purification steps and improve atom economy. These methodologies enable the simultaneous introduction of the carboxymethyl group at N1 and the amino/carboxylic acid functionalities at C3/C4 positions in a single operation [4] [8]. A particularly effective strategy involves the condensation of hydrazine derivatives, 1,3-dicarbonyl compounds, and halogenated carboxylic acids, where the reaction sequence proceeds through enolization, nucleophilic displacement, and cyclodehydration in a single reaction vessel.
The solvent system critically influences reaction efficiency and regioselectivity. Aprotic dipolar solvents like dimethylacetamide (DMA) containing catalytic hydrochloric acid significantly enhance yields (typically 74-89%) compared to traditional protic solvents like ethanol. This improvement occurs because the acidic conditions promote rapid dehydration steps, while the aprotic environment facilitates enolate formation. The temperature profile must be carefully controlled: initial condensation at 0-5°C followed by gradual warming to 80°C achieves optimal cyclization while minimizing side reactions. When employing unsymmetrical 1,3-dicarbonyl components, MCRs exhibit excellent regiochemical control, particularly with trifluoromethyl-substituted diketones where steric and electronic effects direct cyclization to afford a single regioisomer in >98:2 selectivity [4].
Table 2: Multicomponent Approaches to Functionalized Pyrazole Derivatives
Hydrazine Component | 1,3-Dicarbonyl Compound | Halogenated Acid | Product | Regioselectivity (Ratio) |
---|---|---|---|---|
Phenylhydrazine | Ethyl 4,4,4-trifluoroacetoacetate | Chloroacetic acid | Ethyl 4-amino-1-(carboxymethyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate | >98:2 |
Methylhydrazine | 1-Phenylbutane-1,3-dione | Bromoacetic acid | 4-Amino-1-(carboxymethyl)-5-methyl-3-phenyl-1H-pyrazole | 93:7 |
Hydrazine hydrate | Acetylacetone | Iodoacetic acid | 4-Amino-1-(carboxymethyl)-3,5-dimethyl-1H-pyrazole | Single isomer |
The structural versatility of this approach is demonstrated in the synthesis of 6-(pyrazolylmethyl)-4-quinoline-3-carboxylic acid derivatives designed as HIV-1 integrase inhibitors. The pyrazole-carboxylic acid component is introduced via N-alkylation of quinoline intermediates using bromomethylpyrazole derivatives under phase-transfer conditions (K₂CO₃/DMF, 60°C, 12 hours). Subsequent ester hydrolysis (10% NaOH, ethanol/water, 70°C) cleanly affords the target carboxylic acid derivatives in 42-81% yield over two steps [8]. The ¹H NMR spectra of these advanced intermediates show characteristic signals: the carboxymethyl group appears as a singlet at δ 5.50-5.55 ppm, while the carboxylic acid proton resonates at δ 14.68-15.29 ppm as a broad singlet. The bioisosteric replacement potential of the pyrazole-carboxylic acid moiety is particularly valuable in medicinal chemistry applications, though anti-HIV activity studies indicate that 3',5'-dimethylpyrazole derivatives show reduced hydrophobic interactions with integrase compared to their phenyl counterparts [8].
The diacid functionality of 4-amino-1-(carboxymethyl)-1H-pyrazole-3-carboxylic acid enables strategic derivatization through selective esterification and amidation reactions, expanding the utility of this scaffold in pharmaceutical synthesis. The differential reactivity of the two carboxylic acid groups allows for chemoselective modification: the C3-carboxylic acid is more acidic (pKa ≈ 3.5-4.0) than the N1-carboxymethyl group (pKa ≈ 4.0-4.5) due to the electron-donating effect of the adjacent amino group at C4 [3] [5].
Esterification protocols have been optimized for industrial-scale production. A patent describes the preparation of alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylates (structurally analogous to our target molecule) via in-situ carboxylate formation followed by alkylation. The process involves treating the diacid with potassium carbonate (1.5 equiv) in DMF, then adding alkyl halides (1.2 equiv) at 60-80°C to afford monoesters in 75-92% yield with excellent chemoselectivity for the C3-position. The carboxylate activation is critical: sodium carbonate or bicarbonate leads to incomplete conversion, while stronger bases like sodium hydroxide promote diester formation. Solvent screening revealed that aprotic polar solvents (DMF, DMAc, NMP) outperform ethereal or hydrocarbon solvents. After reaction completion, the product is isolated by acidification to pH 2-3 followed by extraction with toluene/heptane mixtures, achieving >99% purity without chromatography [5].
Amidation strategies focus on converting the C3-carboxylic acid to pharmacologically relevant amide derivatives while preserving the N1-carboxymethyl group. The synthesis of HIV integrase inhibitors employs carbodiimide-mediated coupling using EDC/HOBt in DMF with N,N-diisopropylethylamine (DIPEA) as base. This method efficiently converts 6-(pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylic acids to amide derivatives without epimerization or decomposition of the acid-sensitive pyrazole ring. The reaction scope encompasses aliphatic and aromatic amines, though sterically hindered amines (e.g., tert-butylamine) require elevated temperatures (50-60°C) and extended reaction times (24 hours) [8].
Table 3: Post-Synthetic Modifications of 4-Amino-1-(carboxymethyl)-1H-pyrazole-3-carboxylic Acid
Reaction Type | Conditions | Target Functional Group | Yield (%) | Application |
---|---|---|---|---|
Monoesterification | K₂CO₃ (1.5 eq), alkyl bromide (1.2 eq), DMF, 65°C, 8h | C3-alkyl ester | 75-92 | Prodrug development |
C3-Amide Formation | EDC·HCl (1.2 eq), HOBt (1.5 eq), DIPEA (2.5 eq), amine (1.5 eq), DMF, rt, 12h | C3-amide | 65-88 | HIV integrase inhibitors |
N1-Amide Formation | (COCl)₂ (2 eq), DMF (cat), then amine (3 eq), CH₂Cl₂, -20°C to rt | N1-amide | 45-60 | Peptide mimetics |
Double Esterification | SOCl₂ (5 eq), ROH (10 eq), reflux, 6h | Diester | 70-85 | Lipophilic derivatives |
For N1-selective modifications, the C3-carboxylic acid must be protected as its tert-butyl ester using Boc₂O/DMAP in acetonitrile. The N1-carboxymethyl group is then activated as an acid chloride using oxalyl chloride in dichloromethane (-20°C to prevent racemization). Subsequent reaction with amines provides N1-amides in moderate yields (45-60%), with the tert-butyl group removed by TFA treatment (CH₂Cl₂, 0°C to room temperature). This orthogonal protection strategy enables the synthesis of heterobifunctional derivatives bearing amide and ester functionalities – valuable intermediates for bioconjugation and prodrug development [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7